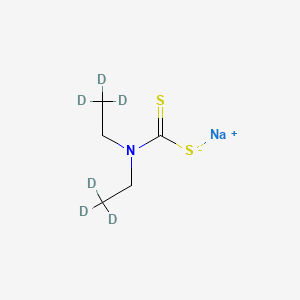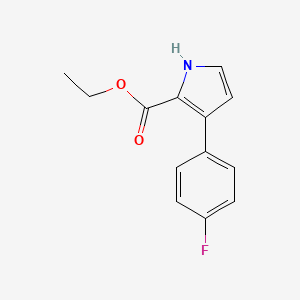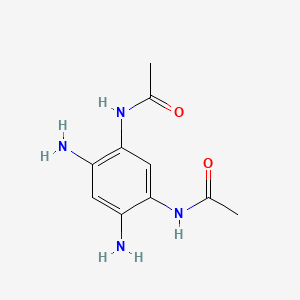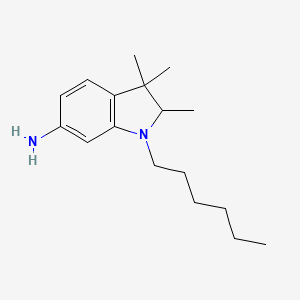![molecular formula C12H16O3 B13711270 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13711270.png)
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is an organic compound that features a tert-butoxy group attached to a dihydrobenzo[b][1,4]dioxine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine typically involves the protection of hydroxyl groups using tert-butyl groups. One common method involves the reaction of dihydrobenzo[b][1,4]dioxine with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of tert-butoxy groups into various organic compounds, providing a more sustainable and scalable approach compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted benzo[b][1,4]dioxine derivatives.
Scientific Research Applications
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for hydroxyl functionalities.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine involves its ability to undergo various chemical transformations. The tert-butoxy group can be selectively removed under acidic conditions, revealing reactive hydroxyl groups that can participate in further chemical reactions. The compound’s molecular targets and pathways are primarily related to its reactivity and ability to form stable intermediates during chemical processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl Ethers: Compounds such as tert-butyl methyl ether and tert-butyl ethyl ether share similar tert-butoxy groups.
Dihydrobenzo[b][1,4]dioxine Derivatives: Compounds with similar dihydrobenzo[b][1,4]dioxine structures but different substituents.
Uniqueness
6-(tert-Butoxy)-2,3-dihydrobenzo[b][1,4]dioxine is unique due to the specific positioning of the tert-butoxy group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where selective reactivity is required.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
6-[(2-methylpropan-2-yl)oxy]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C12H16O3/c1-12(2,3)15-9-4-5-10-11(8-9)14-7-6-13-10/h4-5,8H,6-7H2,1-3H3 |
InChI Key |
LRUACACEKWCKSY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=CC2=C(C=C1)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-[2-(Methylsulfonyl)ethyl]-6-oxo-1,6-dihydropyridine-3-boronic Acid](/img/structure/B13711204.png)

![N-[3-Chloro-4-[cyano(phenyl)methyl]phenyl]-2-nitrobenzamide](/img/structure/B13711209.png)






![4a,5,7,8-Tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B13711255.png)

